molecular formula C10H7NO2S B1517520 4-(Thiazol-4-yl)benzoic acid CAS No. 877758-98-0

4-(Thiazol-4-yl)benzoic acid

Cat. No.: B1517520
CAS No.: 877758-98-0
M. Wt: 205.23 g/mol
InChI Key: DJJLKDMESZPSAM-UHFFFAOYSA-N
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Description

4-(Thiazol-4-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives, to which 4-(1,3-thiazol-4-yl)benzoic acid belongs, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to act as antioxidants, scavenging free radicals and preventing oxidative damage .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physical properties of the compound, such as its solubility in water, alcohol, and ether , may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Thiazol-4-yl)benzoic acid. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with its targets. Additionally, the compound’s stability at room temperature may influence its shelf life and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 4-aminobenzoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiazol-4-yl)benzoic acid is unique due to the presence of both the thiazole and benzoic acid moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJLKDMESZPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655821
Record name 4-(1,3-Thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877758-98-0
Record name 4-(1,3-Thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-thiazol-4-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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